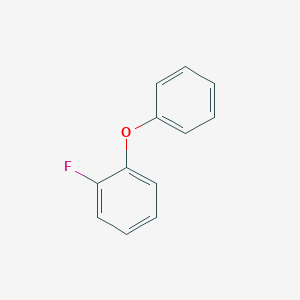

1-Fluoro-2-phenoxybenzene

Beschreibung

1-Fluoro-2-phenoxybenzene (C₁₂H₉FO) is a fluorinated aromatic ether characterized by a fluorine atom at the ortho position relative to a phenoxy group on a benzene ring. The phenoxy group introduces steric and electronic effects, influencing reactivity and applications in organic synthesis, agrochemicals, or pharmaceuticals.

Eigenschaften

IUPAC Name |

1-fluoro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFAQWWQJZQMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374581 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124330-20-7 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124330-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

This method involves a two-step process: diazotization of 2-fluoro-5-bromoaniline followed by iodination and subsequent Ullmann coupling with phenol. The protocol is adapted from EP0252592A1.

Step 1: Diazotization and Iodination

-

Reagents : 5-Bromo-2-fluoroaniline, sodium nitrite, sulfuric acid, potassium iodide.

-

Conditions :

-

Diazotization at 0–5°C in an ice-water mixture.

-

Iodination at 5–6°C with vigorous stirring.

-

-

Outcome : Forms 4-bromo-1-fluoro-2-iodobenzene as an intermediate.

Step 2: Ullmann Coupling with Phenol

-

Reagents : Phenol, sodium hydride, cuprous chloride, DMF.

-

Conditions :

-

100°C for 17 hours under nitrogen.

-

Purification via silica gel chromatography and distillation.

-

-

Yield : ~3.8% (isolated as a colorless oil after thin-layer chromatography).

Mechanistic Insight :

Copper(I) catalysts facilitate the coupling of aryl halides with phenols via a radical intermediate. The electron-withdrawing fluorine atom activates the aryl iodide toward nucleophilic attack by the phenoxide ion.

Nucleophilic Aromatic Substitution (SₙAr)

Reaction Overview

This one-pot method utilizes potassium carbonate as a base to deprotonate phenol, enabling nucleophilic displacement of a nitro group on a fluorinated nitroarene. The procedure is detailed in RSC Supplement.

Radical-Initiated Halogen Exchange

Reaction Overview

Adapted from Barton’s methodology, this approach involves the oxidation of 4-fluoro-3-phenoxybenzaldehyde to its acid chloride, followed by radical-mediated bromination.

Step 1: Oxidation to Acid Chloride

-

Reagents : Ruthenium trichloride, sodium periodate, thionyl chloride.

-

Conditions :

-

Oxidation at room temperature using Carlsen-Sharpless conditions.

-

Acid chloride formation via thionyl chloride reflux.

-

Direct Coupling via Aromatic Fluorine Activation

Reaction Overview

This method leverages the reactivity of polyfluorinated arenes with phenol under mild conditions, as described in RSC Communications.

Procedure

-

Reagents : Octafluorotoluene, phenol, THF.

-

Conditions :

-

Reflux at 80°C for 8 hours under argon.

-

Purification via chromatography (hexane eluent).

-

Mechanistic Insight : Fluorine’s electronegativity polarizes the C–F bond, enabling nucleophilic attack by the phenoxide ion without requiring metal catalysts.

Challenges and Optimizations

Low Yields in Ullmann Coupling

The low yield (3.8%) in Method 1 stems from side reactions during iodination and purification losses. Optimizations could include:

Analyse Chemischer Reaktionen

1-Fluoro-2-phenoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Fluoro-2-phenoxybenzene serves as a valuable intermediate in the synthesis of various organic compounds. It can participate in:

- Nucleophilic Aromatic Substitution (S_NAr) : The fluorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Electrophilic Aromatic Substitution : The phenoxy group can act as a directing group for electrophiles, facilitating the synthesis of more complex aromatic compounds.

Materials Science

The compound is utilized in the development of advanced materials, particularly in:

- Fluorinated Polymers : this compound is incorporated into polymer matrices to enhance thermal stability and hydrophobic properties. These materials find applications in coatings and membranes.

- Fluorophores : Its derivatives are explored as fluorescent probes in biological imaging due to their unique photophysical properties.

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects:

- Anticancer Agents : Some studies have reported that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for functionalization | Effective in S_NAr reactions |

| Materials Science | Fluorinated polymers | Enhanced thermal stability |

| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |

| Antimicrobial activity | Potential for new antibiotic development |

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the incorporation of this compound into polyimide matrices through electrospinning techniques. The resulting materials exhibited high thermal stability (glass transition temperature above 255 °C) and excellent hydrophobicity (water contact angles exceeding 105°) .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of various this compound derivatives on breast cancer cell lines. The study found that specific modifications to the phenoxy group significantly enhanced anticancer activity compared to unmodified compounds .

Wirkmechanismus

The mechanism of action of 1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to yield the substituted product . In nucleophilic aromatic substitution reactions, the nucleophile attacks the carbon atom bonded to the fluorine atom, resulting in the displacement of the fluorine and formation of the substituted product .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and functional groups:

Key Observations :

- Substituent Position: The ortho fluorine in this compound increases ring strain and reactivity compared to para-substituted analogues like 1-Fluoro-4-methyl-2-phenoxybenzene .

- Functional Groups: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electrophilicity, making compounds like 1-Fluoro-2-nitrobenzene more reactive in substitution reactions than non-electron-withdrawing derivatives .

Physicochemical Properties

- Molecular Weight : Halogenated derivatives (e.g., 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, 281.12 g/mol ) are heavier than fluorine-only analogues due to bromine's atomic mass.

- Boiling/Melting Points : Fluorobenzene (C₆H₅F, 96.10 g/mol) has a boiling point of 85°C , while brominated analogues like 1-Fluoro-2-iodobenzene (221.9988 g/mol ) exhibit higher boiling points due to increased molecular mass and halogen polarizability.

Biologische Aktivität

1-Fluoro-2-phenoxybenzene is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the 1-position and a phenoxy group at the 2-position of a benzene ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 196.20 g/mol. The presence of the fluorine atom can influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that derivatives of phenoxybenzene compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer activity. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |

| Analog A | HepG2 (liver cancer) | 3.5 | Inhibition of cell cycle progression |

| Analog B | A549 (lung cancer) | 4.8 | Modulation of MAPK signaling |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have shown the ability to increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death .

- Apoptosis Induction : The activation of caspases has been noted in studies involving this compound, indicating its role in promoting programmed cell death in malignant cells .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Case Study 1 : A study on a series of phenoxybenzene derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when modified with fluorine substituents, including this compound. The study reported an IC50 value significantly lower than that of non-fluorinated analogs .

- Case Study 2 : Research involving animal models indicated that treatment with this compound led to tumor regression in xenograft models, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Fluoro-2-phenoxybenzene in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use vapor respirators in poorly ventilated areas .

- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and coordinate with certified disposal services to comply with environmental regulations .

- Emergency Measures : Install safety showers and eyewash stations accessible within 10 seconds of the workspace .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Synthetic Route : Use Ullmann coupling between 2-fluorophenol and bromobenzene, catalyzed by CuI/1,10-phenanthroline in DMF at 110°C for 24 hours .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -120 to -125 ppm for aromatic fluorine) .

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | 75–80 | ≥98 |

| Solvent | DMF | – | – |

| Reaction Time | 24 hours | – | – |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR: Aromatic protons appear as multiplet peaks at 6.8–7.4 ppm.

- ¹⁹F NMR: Single peak near -122 ppm confirms fluorine position .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 188.1.

- IR Spectroscopy : Stretching vibrations for C-F (1250 cm⁻¹) and aromatic C-O (1200 cm⁻¹) .

Q. How does solvent polarity influence the solubility and reactivity of this compound?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in solvents like hexane (low polarity), ethyl acetate (moderate), and DMSO (high polarity). Measure saturation points via UV-Vis spectroscopy .

- Reactivity Studies : Compare SNAr reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using kinetic assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between computational and experimental electronic properties of this compound?

- Methodological Answer :

- Computational Cross-Validation : Compare DFT (B3LYP/6-311+G(d,p)) and ab initio (MP2) calculations for dipole moments and frontier orbital energies .

- Experimental Validation : Use UV-Vis spectroscopy to assess π→π* transitions and compare with TD-DFT predictions. X-ray crystallography resolves steric effects influencing electronic behavior .

Q. What strategies mitigate biases in interpreting bioactivity data for this compound derivatives?

- Methodological Answer :

- Blinded Assays : Conduct cell-based toxicity studies with independent replication teams to avoid confirmation bias.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate signal from noise in dose-response curves .

- Negative Controls : Include structurally similar but inert analogs (e.g., 2-phenoxybenzene) to isolate fluorine-specific effects .

Q. How should researchers analyze environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS and identify intermediates (e.g., hydroxylated derivatives).

- Microbial Metabolism : Use soil slurry assays with Pseudomonas spp. Track defluorination via ion chromatography for fluoride release .

| Degradation Pathway | Key Intermediate | Half-Life (h) |

|---|---|---|

| Photolysis | 2-Hydroxy-phenoxybenzene | 12–18 |

| Microbial | Phenol derivative | 72–96 |

Q. What methodologies validate the role of this compound in catalytic C–F bond activation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁸F-labeled vs. natural abundance compounds via radio-TLC.

- In Situ Spectroscopy : Monitor catalytic intermediates using operando IR or XAFS during cross-coupling reactions .

Guidelines for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.